2-(N-Butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane
Description
2-(N-Butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane is a norbornane derivative featuring a complex substituent at the 2-position. The compound integrates a butanoyl group, a hydroxyethyl moiety, and a methyl group on the bicyclic norbornane framework.
Properties
CAS No. |
36398-79-5 |
|---|---|
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]butanamide |
InChI |
InChI=1S/C15H27NO2/c1-3-4-15(18)16(7-8-17)10-14-11(2)12-5-6-13(14)9-12/h11-14,17H,3-10H2,1-2H3 |
InChI Key |
TYZDPGJCSCZDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(CCO)CC1C(C2CCC1C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide typically involves the reaction of 2-hydroxyethylamine with 3-methyl-2-norbornylmethyl chloride, followed by the addition of butyric anhydride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The norbornyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide.
Reduction: Formation of N-(2-hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N-[(3-methyl-2-norbornyl)methyl]butyramide involves its interaction with specific molecular targets. The hydroxyethyl group may form hydrogen bonds with biological molecules, while the norbornyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The butyramide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s functional diversity (amide, hydroxyl) contrasts with simpler analogs like 2-methylpropane (alkane) or 2,2-dimethyl-3-methylene norbornane (non-polar substituents).
- The hydroxyethyl and butanoyl groups enhance polarity compared to the methyl/methylene groups in 2,2-dimethyl-3-methylene norbornane .
Solubility and Reactivity
Key Observations :
- The target compound’s solubility aligns with its polar functional groups, contrasting sharply with non-polar analogs like 2-methylpropane.
- Reactivity differences arise from functional group interplay: e.g., the hydroxyethyl group may enable hydrogen bonding, while the norbornane skeleton restricts conformational flexibility .
Biological Activity
The compound 2-(N-butanoyl-N-(2-hydroxyethyl)aminomethyl)-3-methylnorbornane is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , featuring a norbornane framework with specific functional groups that may influence its biological activity. The presence of the butanoyl and hydroxyethyl groups suggests potential interactions with biological systems.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Effects : Many derivatives of norbornane have shown activity against bacteria and fungi.
- Anticancer Properties : Some studies suggest that structural modifications can lead to compounds with cytotoxic effects on cancer cells.
- Neuroprotective Effects : Certain analogs have been investigated for their ability to protect neuronal cells from damage.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar functionalities can inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The hydrophobic nature of the norbornane structure may facilitate interaction with cell membranes, affecting permeability and transport mechanisms.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain neuroprotective effects.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study demonstrated that derivatives of norbornane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by hydrophobic interactions.
-
Cytotoxicity Against Cancer Cells :
- Research indicated that modifications in the side chains of norbornane derivatives led to increased cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of the butanoyl group in enhancing activity.
-
Neuroprotective Studies :
- In vitro studies showed that certain norbornane derivatives could reduce oxidative stress in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.
Data Summary Table
| Biological Activity | Effect Observed | Mechanism Proposed |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Membrane disruption |
| Anticancer | Cytotoxicity in cancer cells | Apoptosis induction |
| Neuroprotective | Reduced oxidative stress | Antioxidant action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
